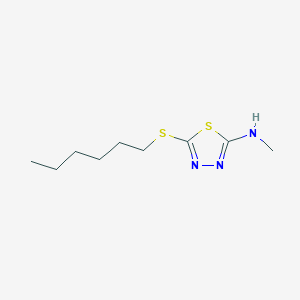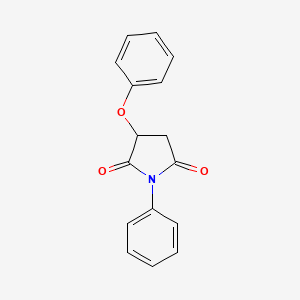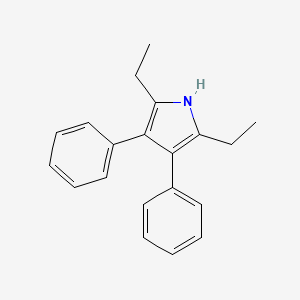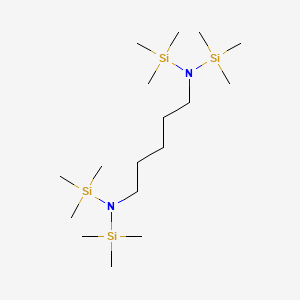
1,5-Pentanediamine, N,N,N',N'-tetrakis(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Pentanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- is a chemical compound with the molecular formula C17H46N2Si4. It is also known as cadaverine tetra-TMS. This compound is characterized by the presence of four trimethylsilyl groups attached to a pentanediamine backbone. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Pentanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- can be synthesized through the reaction of 1,5-pentanediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
1,5-Pentanediamine+4(Trimethylsilyl chloride)→1,5-Pentanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)-+4(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Pentanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the trimethylsilyl groups can be hydrolyzed to form 1,5-pentanediamine and trimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl groups.
Major Products Formed
Substitution Reactions: The major products depend on the substituent used in the reaction.
Hydrolysis: The major products are 1,5-pentanediamine and trimethylsilanol.
Applications De Recherche Scientifique
1,5-Pentanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,5-Pentanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can protect amine functionalities from unwanted reactions, allowing for selective transformations. The compound can also act as a precursor for the synthesis of other functionalized molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diaminopentane:
N,N-Dimethylpentane-1,5-diamine: A similar compound with dimethyl groups instead of trimethylsilyl groups.
Uniqueness
1,5-Pentanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- is unique due to the presence of four trimethylsilyl groups, which provide steric protection and enhance its stability. This makes it a valuable reagent in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
65898-76-2 |
|---|---|
Formule moléculaire |
C17H46N2Si4 |
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
N,N,N',N'-tetrakis(trimethylsilyl)pentane-1,5-diamine |
InChI |
InChI=1S/C17H46N2Si4/c1-20(2,3)18(21(4,5)6)16-14-13-15-17-19(22(7,8)9)23(10,11)12/h13-17H2,1-12H3 |
Clé InChI |
VLLJOGZFMDUFGI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(CCCCCN([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



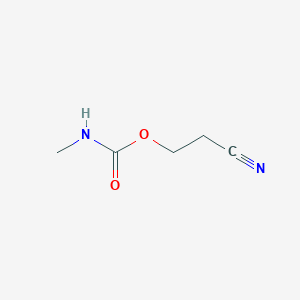
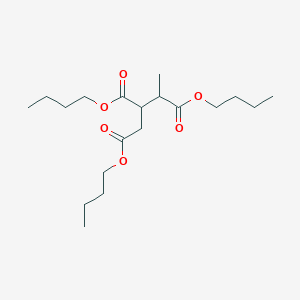
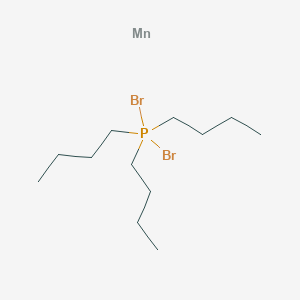
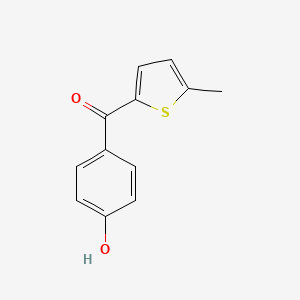
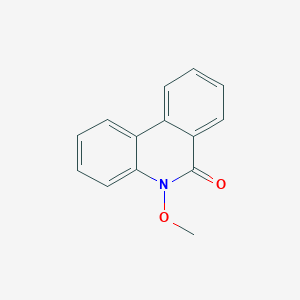
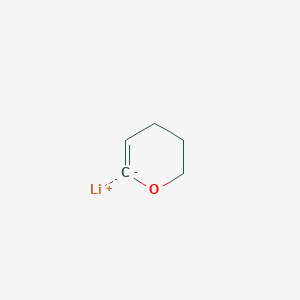
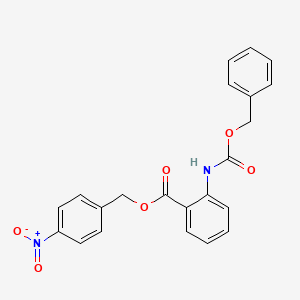

![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
